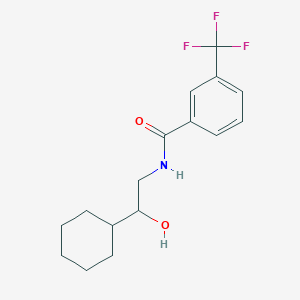
N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H20F3NO2 and its molecular weight is 315.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H20F3NO2
- Molecular Weight : 315.336 g/mol
- CAS Number : 1351649-57-4
- Purity : Typically around 95%
The compound features a trifluoromethyl group, which enhances its electrophilic character, and a cyclohexyl-2-hydroxyethyl substituent that may contribute to its biological activity.
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as:
- Progesterone Receptors : Its structural characteristics indicate potential as a nonsteroidal progesterone receptor antagonist. This activity is relevant for treating conditions like uterine leiomyoma, endometriosis, and certain breast cancers.
Case Studies and Research Findings
-
Anticancer Activity :
- Similar compounds have been studied for their anticancer properties. For instance, the related compound N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide has shown significant binding affinity towards progesterone receptors, suggesting that this compound may exhibit similar properties.
- In vitro studies on related compounds have demonstrated inhibitory effects on cancer cell lines, indicating that this class of compounds could be explored further for anticancer applications.
-
Chemical Reactivity :
- The trifluoromethyl group enhances the electrophilic nature of the aromatic ring in the compound, making it susceptible to electrophilic aromatic substitution reactions. This property can be exploited in synthetic pathways to develop more complex derivatives with enhanced biological activities.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-phenoxyphenyl)benzenesulfonamide | Contains phenoxy and benzenesulfonamide groups | Potent nonsteroidal progesterone receptor antagonist |
| N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide | Similar cyclohexyl and hydroxyethyl groups | Distinct electronic properties due to trifluoromethoxy group |
| This compound | Trifluoromethyl and hydroxyethyl substituents | Potentially different biological activities due to lack of sulfonamide functionality |
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c17-16(18,19)13-8-4-7-12(9-13)15(22)20-10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDZDKIJYORPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














